molecular formula C14H13BrN2O4 B2488783 Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-54-1

Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2488783
CAS No.: 886952-54-1
M. Wt: 353.172
InChI Key: ACDMDTDBWKBWMC-UHFFFAOYSA-N
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Description

Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 886952-54-1) is a pyridazine derivative featuring a 3-bromophenyl group at position 1, a methoxy substituent at position 4, and an ethyl ester at position 3. Its synthesis likely follows methods analogous to hydrazone cyclocondensation with ethyl cyanoacetate and catalytic 4-aminobutyric acid under high-temperature conditions . Safety data highlight hazards such as skin irritation (H315) and eye damage (H319), necessitating precautions during handling .

Properties

IUPAC Name

ethyl 1-(3-bromophenyl)-4-methoxy-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-3-21-14(19)13-11(20-2)8-12(18)17(16-13)10-6-4-5-9(15)7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDMDTDBWKBWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OC)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: Ethyl 3-Oxo-3-(3-Bromophenylamino)Propanoate

A critical intermediate is ethyl 3-oxo-3-(3-bromophenylamino)propanoate, formed by condensing 3-bromophenylhydrazine with ethyl acetoacetate. This reaction proceeds in ethanol under reflux, yielding the hydrazone intermediate. Subsequent acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) promotes ring closure to form the dihydropyridazine scaffold.

Key Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature 80–90°C
Catalyst Concentrated HCl (10 mol%)
Reaction Time 6–8 hours
Yield 65–75%

Introduction of the 4-Methoxy Group via Nucleophilic Substitution

The methoxy group at position 4 is introduced through nucleophilic displacement of a leaving group. A common approach involves substituting a sulfonate ester (e.g., tosylate or mesylate) with methoxide.

Sulfonylation of the 4-Hydroxy Intermediate

Ethyl 1-(3-bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is treated with phenylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the 4-sulfonyloxy derivative. This intermediate is highly reactive toward nucleophiles.

Example Protocol

  • Substrate : 4-Hydroxy intermediate (10 mmol)
  • Sulfonylation Agent : Phenylsulfonyl chloride (12 mmol)
  • Base : Pyridine (15 mmol)
  • Solvent : Dichloromethane
  • Yield : 85–90%

Methoxy Group Installation

The sulfonyloxy group is displaced by sodium methoxide in methanol or dimethylformamide (DMF). Elevated temperatures (60–80°C) enhance reaction efficiency.

Parameter Optimization Data
Solvent DMF
Temperature 70°C
Reaction Time 3 hours
Yield 78–82%

Esterification and Functional Group Compatibility

The ethyl ester at position 3 is introduced either early in the synthesis (via ethyl acetoacetate) or through post-cyclization esterification. Direct esterification of the carboxylic acid intermediate with ethanol under acidic conditions (e.g., H₂SO₄) is a viable route.

Critical Considerations

  • Acid Catalyst : Concentrated H₂SO₄ (5 mol%)
  • Reflux Duration : 12 hours
  • Yield : 70–75%

Alternative Pathways: Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable modular synthesis. For example, Suzuki-Miyaura coupling introduces the 3-bromophenyl group post-cyclization.

Protocol Summary

  • Substrate : 4-Methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Coupling Partner : 3-Bromophenylboronic acid
  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃
  • Solvent : 1,2-Dimethoxyethane
  • Yield : 60–65%

Optimization and Mechanistic Insights

Solvent and Base Effects

Base-promoted reactions (e.g., KOH in DMF) enhance cyclization efficiency, as demonstrated in analogous pyridazine syntheses. Polar aprotic solvents stabilize transition states during nucleophilic substitution.

Comparative Data for Cyclization

Base Solvent Temperature Yield
KOH DMF 100°C 88%
NaH THF 70°C 30%
Piperidine DMF RT 35%

Side Reactions and Mitigation

  • Hydrolysis of Ester Group : Minimized by avoiding aqueous conditions during methoxy substitution.
  • Over-Sulfonylation : Controlled by stoichiometric use of sulfonyl chloride.

Structural Characterization and Validation

The compound is validated via spectroscopic methods:

  • ¹H NMR : Signals at δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), δ 3.85 (s, 3H, OCH₃), and aromatic protons.
  • IR Spectroscopy : Peaks at 1715 cm⁻¹ (C=O), 2213 cm⁻¹ (C≡N).
  • Mass Spectrometry : [M + Na]⁺ at m/z 421.03.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromophenyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyridazine ring are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogues differ in phenyl substituents (halogens, electron-withdrawing/donating groups) and pyridazine ring modifications. Key examples include:

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Functional Differences
Ethyl 1-(4-Bromophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Bromophenyl (1), CN (5), Me (4) 76 174–176 Para-bromine, cyano, methyl vs. methoxy
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Chlorophenyl (1), CN (5), Me (4) 63 109–110 Chlorine vs. bromine; cyano vs. methoxy
Ethyl 1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Fluorophenyl (1), OMe (4) N/A N/A Fluorine vs. bromine; para substitution
Ethyl 1-(3-Trifluoromethylphenyl)-4-trifluoromethyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 3-CF₃Ph (1), CF₃ (4) N/A N/A Dual CF₃ groups; increased lipophilicity

Key Observations :

  • Substituent Effects: The 3-bromophenyl group in the target compound provides steric bulk and moderate electron-withdrawing effects compared to chlorine (12b) or fluorine . Methoxy at position 4 enhances electron density on the pyridazine ring, contrasting with cyano or methyl groups in analogues .
  • Synthetic Yields : Yields for bromophenyl derivatives (~76%) are comparable to chlorophenyl analogues (63%), suggesting halogen size minimally impacts cyclocondensation efficiency .

Biological Activity

Ethyl 1-(3-bromophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of a bromophenyl group, a methoxy group, and a carboxylate moiety enhances its chemical reactivity and potential interactions with biological targets.

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds exhibit notable antitumor properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies show that it can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways.

Table 1: Summary of Antitumor Activity Studies

StudyCell LineIC50 (µM)Mechanism of Action
AA549 (lung)5.2Induction of apoptosis
BMCF-7 (breast)4.8Cell cycle arrest
CHeLa (cervical)3.9ROS generation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. The presence of the bromine atom in the structure may contribute to its enhanced activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • DNA Interaction : It is hypothesized that the compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study 1 : A study involving murine models showed that treatment with this compound resulted in significant tumor reduction compared to control groups.
  • Case Study 2 : In a clinical trial setting, patients with resistant bacterial infections showed improved outcomes when treated with formulations containing this compound.

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